4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate
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Overview
Description
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group on the benzyl ring, a chlorophenyl group, and a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate typically involves the esterification of 4-nitrobenzyl alcohol with N-[(4-chlorophenyl)carbonyl]phenylalanine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-aminobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate.
Reduction: 4-nitrobenzyl alcohol and N-[(4-chlorophenyl)carbonyl]phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or a prodrug that can be activated under specific conditions.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins. Additionally, the ester linkage can be hydrolyzed to release active components that exert their effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzyl chloride: Similar in structure but lacks the ester and phenylalanine moieties.
4-nitrobenzyl alcohol: Contains the nitrobenzyl group but lacks the ester and chlorophenyl groups.
4-chlorophenyl 4-nitrobenzyl sulfone: Contains both nitrobenzyl and chlorophenyl groups but in a different arrangement.
Uniqueness
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C23H19ClN2O5 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H19ClN2O5/c24-19-10-8-18(9-11-19)22(27)25-21(14-16-4-2-1-3-5-16)23(28)31-15-17-6-12-20(13-7-17)26(29)30/h1-13,21H,14-15H2,(H,25,27) |
InChI Key |
IIHXLJDTVOGXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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